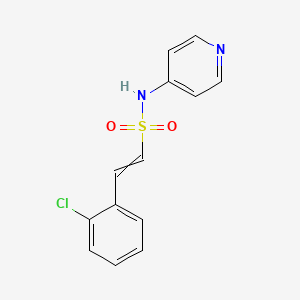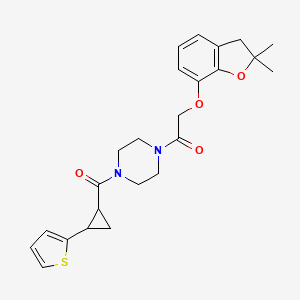![molecular formula C17H12F3N3O2 B2559166 4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile CAS No. 1825535-21-4](/img/structure/B2559166.png)
4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile” is a complex organic molecule that contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a quinoline moiety (a fused ring system containing a benzene ring and a pyridine ring), and a trifluoromethoxy group (a group containing a carbon atom bonded to three fluorine atoms and one oxygen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and quinoline rings would give the molecule a planar structure in those regions, while the trifluoromethoxy group would likely add some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and quinoline rings, the trifluoromethoxy group, and the carbonyl group. The nitrogen atom in the pyridine ring, for example, could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s stability and resistance to degradation .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
- Recommendable Routes : Studies have demonstrated various strategies for synthesizing trifluoromethyl-substituted pyridine and quinolinecarboxylic acids, including the introduction of the trifluoromethyl group and carboxy function through specific reactions. These methods provide a foundational approach for creating compounds with potential applications in medicinal chemistry and materials science (Cottet et al., 2003).
- Metalation and Subsequent Functionalization : Further research on trifluoromethyl-substituted pyridines and quinolines has shown selective metalation and functionalization at various positions, allowing for the synthesis of regioisomerically pure compounds. This versatility highlights the potential for creating tailored molecules for specific scientific applications (Schlosser & Marull, 2003).
Materials Science Applications
- Photovoltaic Properties : The photovoltaic properties of certain quinoline derivatives have been analyzed, showing potential for their use in organic–inorganic photodiode fabrication. These compounds exhibited promising electrical properties, suggesting applications in solar energy conversion and photodiode technology (Zeyada et al., 2016).
Chemical Synthesis Techniques
- Efficient Synthesis Methods : Research has been conducted on efficient methods for the preparation of heterocyclic N-oxides, a key intermediate in many chemical syntheses. These studies provide insights into the synthesis of complex heterocycles, which are crucial in drug discovery and materials science (Zhong et al., 2004).
Advanced Chemical Reactions
- Catalytic Activity : Investigations into the catalytic activity of heteroaromatic N-oxides have shown their efficacy in hydrolyzing certain compounds to produce derivatives with potential industrial and environmental applications. This work underscores the utility of these catalysts in facilitating chemical transformations (Ryzhakov & Rodina, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[6-(trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-3-4-15-11(9-14)2-1-7-23(15)16(24)12-5-6-22-13(8-12)10-21/h3-6,8-9H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGAUQJZLSSZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)N(C1)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)



![5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B2559095.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)
![N-(5-(2-oxo-2-(phenylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2559101.png)

